(S)-7-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
(S)-7-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique pyrazolo[1,5-a]pyrazine core structure, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-amino-4-methylpyrazole with ethyl acetoacetate in the presence of a base can yield the desired compound through intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-7-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-7-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of (S)-7-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The compound’s structure allows it to bind to active sites on target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine: Shares a similar core structure but differs in the substitution pattern.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with comparable biological activities.
Uniqueness
(S)-7-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is unique due to its specific substitution pattern and the resulting chemical and biological properties. Its distinct structure allows for targeted interactions with biological molecules, making it a valuable compound in drug discovery and development.
Biological Activity
(S)-7-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its role as a negative allosteric modulator of metabotropic glutamate receptors, its potential in cancer therapy, and relevant case studies.
This compound primarily acts as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 2 (mGluR2). This interaction modulates receptor activity without directly activating or inhibiting them, allowing for nuanced control over neurological pathways. Such modulation has implications for treating various neurological disorders, including anxiety and depression .
2. Biological Activity in Cancer Therapy
Recent studies have highlighted the compound's efficacy against cancer cell lines, particularly in lung cancer. For instance:
- Cell Line Studies : The compound exhibited inhibitory effects on the proliferation of A549 lung cancer cells. The half-maximal inhibitory concentration (IC50) values indicate significant cytotoxicity, suggesting its potential as an anticancer agent .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 | 26 | Induction of autophagy without apoptosis |
MCF-7 | 0.46 | Inhibition of Aurora-A kinase |
NCI-H460 | 0.39 | Induction of autophagy |
3. Case Studies and Research Findings
Several case studies have been conducted to evaluate the compound's biological activities:
- Study by Wei et al. : This research focused on the antitumor effects of various pyrazole derivatives, including this compound. The findings indicated significant growth inhibition in A549 cells with an IC50 value of 26 µM .
- Research by Cankara et al. : This study evaluated pyrazole derivatives for their anticancer potential across multiple cell lines (Huh-7, HCT-116). The findings revealed promising cytotoxicity with IC50 values ranging from 1.1 µM to 3.3 µM .
4. Pharmacokinetics and Safety Profile
Pharmacokinetic studies have shown that this compound exhibits rapid clearance in vivo. The compound demonstrated a half-life of approximately 10 minutes in mice following intravenous administration . This rapid clearance may limit its therapeutic window; however, modifications to the chemical structure could enhance its pharmacokinetic properties.
5. Conclusion and Future Directions
The biological activity of this compound presents promising avenues for therapeutic applications in neurology and oncology. Its role as a negative allosteric modulator of mGluR2 receptors positions it as a potential candidate for treating anxiety and depression while also demonstrating significant anticancer properties.
Future research should focus on:
- Developing analogs with improved pharmacokinetic profiles.
- Conducting clinical trials to evaluate efficacy and safety in human subjects.
- Exploring additional therapeutic targets within the pyrazole framework.
The ongoing investigation into this compound's diverse biological activities underscores its potential impact on drug development and therapeutic strategies in various medical fields.
Properties
Molecular Formula |
C7H9N3O |
---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
(7S)-7-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C7H9N3O/c1-5-4-8-7(11)6-2-3-9-10(5)6/h2-3,5H,4H2,1H3,(H,8,11)/t5-/m0/s1 |
InChI Key |
KACPQTXKKIQJLK-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@H]1CNC(=O)C2=CC=NN12 |
Canonical SMILES |
CC1CNC(=O)C2=CC=NN12 |
Origin of Product |
United States |
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